Cyclosporin U chemical structure and properties
Cyclosporin U chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin U is a cyclic polypeptide and a known impurity of Cyclosporin A, a potent immunosuppressant widely used in post-allogeneic organ transplantation to prevent organ rejection.[] Like its parent compound, Cyclosporin U is a calcineurin inhibitor, exerting its effects by modulating the immune response, specifically by inhibiting T-cell activation.[][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Cyclosporin U, intended for professionals in research and drug development.
Chemical Structure and Properties
Cyclosporin U shares the core cyclic undecapeptide structure of the cyclosporin family. Its unique identity is defined by the specific amino acid sequence.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 108027-45-8 |
| Molecular Formula | C₆₁H₁₀₉N₁₁O₁₂ |
| IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
| SMILES | CC[C@H]1C(=O)N(CC(=O)N(--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N(--INVALID-LINK--N(--INVALID-LINK--N(--INVALID-LINK--N(--INVALID-LINK--N1)--INVALID-LINK--C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C">C@HCC(C)C)C)C |
| InChI | InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)44(29-34(5)6)54(77)66-48(37(11)12)55(78)65-43(28-33(3)4)53(76)62-40(16)52(75)63-41(17)57(80)69(20)45(30-35(7)8)59(82)70(21)46(31-36(9)10)60(83)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,77)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 1188.58 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 177-179 °C |
| Boiling Point | ~1306.2 °C (Predicted) |
| Density | ~1.017 g/cm³ |
| Solubility | Soluble in chloroform, ether, and methanol. Poorly soluble in hexane and water. |
Biological Activity and Mechanism of Action
As a member of the cyclosporin family, Cyclosporin U functions as an immunosuppressant by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.
Mechanism of Calcineurin Inhibition
The primary mechanism of action for cyclosporins involves the following steps:
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Binding to Cyclophilin: Cyclosporin U first binds to the intracellular protein cyclophilin.
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Formation of an Inhibitory Complex: The Cyclosporin U-cyclophilin complex then binds to calcineurin.
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Inhibition of Calcineurin Activity: This binding event inhibits the phosphatase activity of calcineurin.
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Suppression of T-Cell Activation: By inhibiting calcineurin, the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) is blocked. This prevents the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).
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Immunosuppression: The reduction in IL-2 production leads to a decrease in the activation and proliferation of T-cells, resulting in an overall immunosuppressive effect.
Caption: Calcineurin signaling pathway and its inhibition by Cyclosporin U.
Quantitative Biological Activity
Specific quantitative data on the immunosuppressive activity (e.g., IC₅₀ values) of Cyclosporin U is not extensively documented in publicly available literature. However, as a close structural analog and known impurity of Cyclosporin A, its biological potency is expected to be in a similar range, though potential variations exist. For reference, the IC₅₀ values for Cyclosporin A in various assays are provided below.
| Assay | Organism/Cell Line | IC₅₀ Value |
| Calcineurin Inhibition | Murine PBL and SCS | 7.5 ng/mL and 24.4 ng/mL, respectively[3] |
| Calcineurin Inhibition | Human PBL (in vitro in CM) | 2 µg/L[4] |
| Calcineurin Inhibition | Human PBL (in vitro in WB) | 102 µg/L[4] |
| IFN-γ Induction Inhibition | Human PBL (in vitro in CM) | 18 µg/L[4] |
| IFN-γ Induction Inhibition | Human PBL (in vitro in WB) | 690 µg/L[4] |
| T-cell Proliferation (Ca-dependent) | Human | ~100-fold higher than FK 506 and RAPA |
PBL: Peripheral Blood Leukocytes; SCS: Spleen Cell Suspension; CM: Culture Medium; WB: Whole Blood.
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the analysis and characterization of Cyclosporin U.
Isolation and Purification of Cyclosporins
Cyclosporins are typically isolated from fermentation broths of the fungus Tolypocladium inflatum. A general workflow for isolation and purification is as follows:
Caption: General workflow for the isolation and purification of Cyclosporin U.
Protocol:
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Fermentation: Cultivate Tolypocladium inflatum in a suitable liquid medium to produce cyclosporins.
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Extraction: After fermentation, extract the broth with a non-polar solvent such as ethyl acetate to isolate the hydrophobic cyclosporins.
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Chromatography: Subject the crude extract to adsorption chromatography, for example, using a silica gel column.
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Elution: Elute the column with a suitable solvent system to separate the different cyclosporin analogues.
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Fraction Collection and Analysis: Collect fractions and analyze them using methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify those containing Cyclosporin U.
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Pooling and Concentration: Pool the fractions rich in Cyclosporin U and concentrate them to obtain the purified product.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated reverse-phase HPLC (RP-HPLC) method is crucial for the quantification and purity assessment of Cyclosporin U. The following is a general method adapted from the analysis of cyclosporin and its impurities.
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Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with an additive like 0.03% trifluoroacetic acid.
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Flow Rate: 0.7 mL/min.
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Column Temperature: Maintained at an elevated temperature, for instance, 50°C, to improve peak shape and resolution.
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Detection: UV detection at 210 nm.
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Injection Volume: 20 µL.
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Standard Preparation: Prepare standard solutions of Cyclosporin U in the mobile phase at various concentrations to generate a calibration curve.
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Sample Preparation: Dissolve the sample containing Cyclosporin U in the mobile phase to a known concentration.
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Quantification: Determine the concentration of Cyclosporin U in the sample by comparing its peak area to the calibration curve.
Calcineurin Phosphatase Activity Assay
This assay measures the ability of Cyclosporin U to inhibit the phosphatase activity of calcineurin.
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Materials:
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Recombinant human calcineurin
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Recombinant human cyclophilin A
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Calmodulin
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A specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide)
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Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)
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Malachite green solution for phosphate detection
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Cyclosporin U stock solution (in DMSO)
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Protocol:
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Prepare a reaction mixture containing assay buffer, calmodulin, and the phosphopeptide substrate.
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In separate tubes, pre-incubate calcineurin with cyclophilin A and varying concentrations of Cyclosporin U (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the inhibitory complex.
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Initiate the phosphatase reaction by adding the calcineurin/cyclophilin/Cyclosporin U mixture to the reaction mixture containing the substrate.
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Incubate the reaction at 30°C for a defined time (e.g., 10-30 minutes).
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Stop the reaction by adding the malachite green solution.
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Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.
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Calculate the percent inhibition of calcineurin activity for each concentration of Cyclosporin U and determine the IC₅₀ value.
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Conclusion
Cyclosporin U, a significant impurity of Cyclosporin A, is a potent immunosuppressant that functions through the inhibition of the calcineurin signaling pathway. While its chemical and physical properties are well-characterized, further research is needed to fully elucidate its specific biological activity profile and to develop targeted analytical and purification protocols. This guide provides a foundational understanding for researchers and professionals working with this and related compounds, highlighting its mechanism of action and providing adaptable methodologies for its study.
References
- 2. researchgate.net [researchgate.net]
- 3. Cyclosporine inhibition of leukocyte calcineurin is much less in whole blood than in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunophilins may limit calcineurin inhibition by cyclosporine and tacrolimus at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
